molecular formula C15H14FNO B185143 N-(3,4-dimethylphenyl)-3-fluorobenzamide CAS No. 5246-35-5

N-(3,4-dimethylphenyl)-3-fluorobenzamide

Katalognummer B185143
CAS-Nummer: 5246-35-5
Molekulargewicht: 243.28 g/mol
InChI-Schlüssel: VUHSFIILRJFEKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethylphenyl)-3-fluorobenzamide, also known as DMFBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DMFBA belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethylphenyl)-3-fluorobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and pain. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two members of the mitogen-activated protein kinase (MAPK) family that are involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to exhibit analgesic activity in animal models of acute and chronic pain. In addition, N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-dimethylphenyl)-3-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized in large quantities. However, N-(3,4-dimethylphenyl)-3-fluorobenzamide also has several limitations, including its relatively high cost, and the need for specialized equipment and expertise for its synthesis and handling.

Zukünftige Richtungen

There are several future directions for the study of N-(3,4-dimethylphenyl)-3-fluorobenzamide. One potential area of research is the development of N-(3,4-dimethylphenyl)-3-fluorobenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another potential area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, analgesic, and anticancer properties of N-(3,4-dimethylphenyl)-3-fluorobenzamide. Finally, the potential applications of N-(3,4-dimethylphenyl)-3-fluorobenzamide in the treatment of various diseases, including inflammatory disorders, pain, and cancer, should be further explored.

Synthesemethoden

The synthesis of N-(3,4-dimethylphenyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is purified by column chromatography or recrystallization to obtain N-(3,4-dimethylphenyl)-3-fluorobenzamide as a white crystalline solid with a melting point of 175-177°C.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethylphenyl)-3-fluorobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to exhibit analgesic activity in animal models of acute and chronic pain.

Eigenschaften

CAS-Nummer

5246-35-5

Molekularformel

C15H14FNO

Molekulargewicht

243.28 g/mol

IUPAC-Name

N-(3,4-dimethylphenyl)-3-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI-Schlüssel

VUHSFIILRJFEKN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.